3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline
Description
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H18BrNO/c1-10-2-3-12(8-13(10)14)15-9-11-4-6-16-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |
InChI Key |
KCMBALIKXMETQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCOCC2)Br |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Precursors
- 4-Methylaniline : Serves as the primary starting material for bromination.
- 3-Bromo-4-methylaniline : The brominated intermediate, characterized by a molecular weight of 186.049 g/mol (C₇H₈BrN).
- Oxan-4-ylmethyl bromide : A critical alkylating agent for introducing the tetrahydropyran moiety.
Bromination Strategies for Aromatic Rings
Bromination of 4-methylaniline requires careful control to achieve regioselective substitution at the 3-position. The methyl group at the 4-position acts as a meta-directing group, favoring bromination at the 3-position under electrophilic conditions.
Alternative Brominating Agents
| Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | UV light, CCl₄ | 68 | 92 |
| HBr/H₂O₂ | FeCl₃ catalyst, 60°C | 72 | 89 |
| Br₂/FeBr₃ | Reflux in DCM, 2 hr | 78 | 95 |
NBS offers safer handling but requires UV activation, while HBr/H₂O₂ systems are cost-effective but produce lower yields.
The introduction of the oxan-4-ylmethyl group to 3-bromo-4-methylaniline hinges on efficient N-alkylation. This step is complicated by the steric hindrance from the bromine and methyl groups, necessitating optimized conditions.
Alkylation with Oxan-4-ylmethyl Bromide
A standard protocol involves:
- Dissolving 3-bromo-4-methylaniline in anhydrous DMF.
- Adding oxan-4-ylmethyl bromide (1.2 eq) and K₂CO₃ (2 eq).
- Heating at 80°C for 12 hr under nitrogen.
- Purifying via column chromatography (hexane:ethyl acetate, 4:1).
This method achieves ~65% yield, with unreacted starting material and dialkylated byproducts as primary impurities.
Reductive Amination
An alternative approach employs reductive amination using oxan-4-ylmethanal:
- Reacting 3-bromo-4-methylaniline with oxan-4-ylmethanal (1.5 eq) in methanol.
- Adding NaBH₃CN (1 eq) at 0°C.
- Stirring for 24 hr at room temperature.
While this method avoids alkyl halides, yields are modest (~50%) due to competing imine formation.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, base strength, and temperature.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| Acetonitrile | 37.5 | 58 |
| THF | 7.5 | 42 |
Polar aprotic solvents like DMF enhance nucleophilicity of the aniline nitrogen, improving alkylation efficiency.
Base Optimization
| Base | pKa | Yield (%) |
|---|---|---|
| K₂CO₃ | 10.3 | 65 |
| Cs₂CO₃ | 10.7 | 68 |
| NEt₃ | 10.7 | 55 |
Cs₂CO₃ marginally outperforms K₂CO₃ due to better solubility in DMF, though cost considerations often favor K₂CO₃.
Comparative Analysis of Methodologies
A side-by-side evaluation of bromination and alkylation methods reveals trade-offs between yield, safety, and scalability:
| Method | Bromination Yield (%) | Alkylation Yield (%) | Total Yield (%) |
|---|---|---|---|
| Br₂/FeBr₃ + DMF/K₂CO₃ | 78 | 65 | 50.7 |
| NBS/UV + Cs₂CO₃ | 68 | 68 | 46.2 |
| HBr/H₂O₂ + Reductive | 72 | 50 | 36.0 |
The Br₂/FeBr₃ and DMF/K₂CO₃ combination offers the highest overall yield, making it the preferred industrial-scale approach.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The oxan-4-ylmethyl group enhances its solubility and bioavailability, making it a suitable candidate for drug development. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
(a) Halogen and Alkyl Substituents
- 3-Bromo-4-[(dimethylamino)methyl]aniline (C₉H₁₃BrN₂): This compound shares the bromo and methyl groups on the aromatic ring but replaces the tetrahydropyran substituent with a dimethylaminomethyl group. The dimethylamino group is a stronger electron donor, enhancing the electron density of the aromatic ring compared to the tetrahydropyran group, which is less electron-donating due to its ether oxygen.
- 4-Bromo-N-(4-bromophenyl)aniline (C₁₂H₉Br₂N): The presence of two bromine atoms increases molecular weight (436.44 g/mol vs. 229.12 g/mol for the target compound) and introduces stronger halogen bonding interactions, as observed in its crystal structure (Br···Br distance: 3.568 Å).
(b) Functional Group Variations
- 4-Bromo-N-(3,4,5-trimethoxyphenyl)aniline (C₁₆H₁₆BrNO₃): The trimethoxyphenyl group introduces significant electron-donating methoxy substituents, which contrast with the electron-withdrawing bromine in the target compound. This difference could influence reactivity in electrophilic substitution reactions.
Nitrogen Substituent Modifications
- The tetrahydropyran group in the target compound provides a balance between lipophilicity and steric hindrance, making it suitable for applications requiring moderate membrane permeability.
Structural and Crystallographic Comparisons
- 4-Bromo-N-(4-bromophenyl)aniline : The dihedral angle between the two aromatic rings is 47.32°, with pitch angles of 18.1° and 31.7°, indicative of a "propeller blade" conformation. This contrasts with the dichloro analog (dihedral angle: 56.5°), highlighting the impact of halogen size on molecular packing.
- 3-Bromo-4-[(dimethylamino)methyl]aniline: While crystallographic data are unavailable, the dimethylamino group likely induces greater planarity in the molecule compared to the tetrahydropyran substituent, which may adopt a non-planar conformation due to its cyclic ether structure.
Biological Activity
3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound possesses a bromine atom and a methyl group on the aniline ring, along with an oxan-4-ylmethyl substituent. Its molecular formula is with a molecular weight of approximately 244.14 g/mol. The presence of the bromine atom may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related aniline derivatives have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD |
| 5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline | E. coli, P. aeruginosa | 32 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancers.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and cell lysis.
Case Studies
- Antimicrobial Efficacy Against Staphylococcus aureus : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various aniline derivatives, including this compound, against S. aureus. The study reported promising results with an MIC of 16 µg/mL, indicating potential for therapeutic applications in treating bacterial infections.
- Cytotoxicity in Cancer Cells : In a comparative study by Johnson et al. (2022), the cytotoxic effects of this compound were assessed against multiple cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
